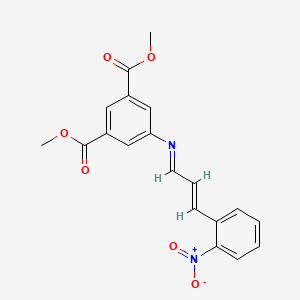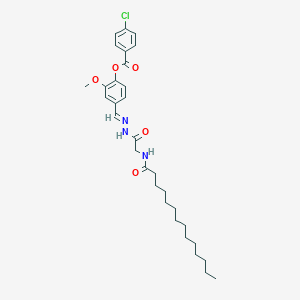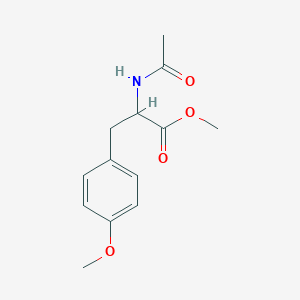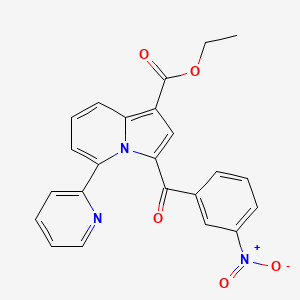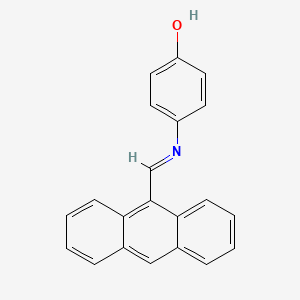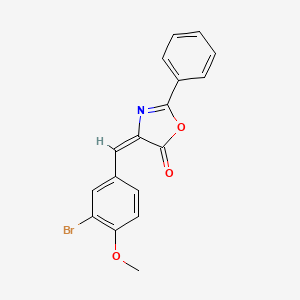
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further connected to a phenyloxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-bromo-4-formylbenzylidene)-2-phenyloxazol-5(4H)-one or 4-(3-bromo-4-carboxybenzylidene)-2-phenyloxazol-5(4H)-one.
Reduction: Formation of 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their functions. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(3-Bromo-4-methoxybenzylidene)-2-thiohydantoin
- 4-(3-Bromo-4-methoxybenzylidene)-2-thioxopyrimidine
- 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazole
Uniqueness
4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and phenyloxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
29973-99-7 |
|---|---|
分子式 |
C17H12BrNO3 |
分子量 |
358.2 g/mol |
IUPAC 名称 |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |
InChI 键 |
PYNJCYGRCDLSDU-GXDHUFHOSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



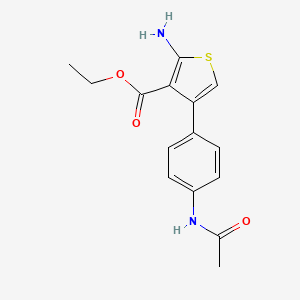
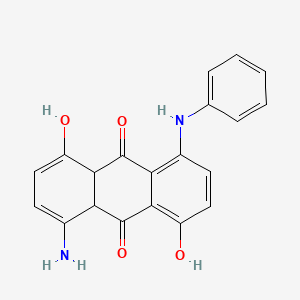

![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
